methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride
Description
Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core. The structure includes a methyl carboxylate group at position 2 and a hydrochloride salt, which enhances its solubility in polar solvents. Structural characterization of such compounds often employs crystallographic tools like SHELX software, which is widely used for small-molecule refinement and has contributed to the analysis of similar heterocyclic systems .
Properties
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.ClH/c1-13-8(12)7-10-3-5-2-9-4-6(5)11-7;/h3,9H,2,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERAMVCSJXTPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2CNCC2=N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable pyrrole derivative with a diketone in the presence of a strong acid catalyst[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of various heterocyclic compounds.
Biology: In biological research, methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride is studied for its potential biological activity. It has been investigated for its ability to interact with various biological targets, including enzymes and receptors.
Medicine: In the field of medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, such as cancer and inflammatory disorders.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial sectors.
Mechanism of Action
The mechanism by which methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity to these targets determine its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents and core modifications:
| Compound Name | Molecular Weight | Substituents/Modifications | Potential Applications |
|---|---|---|---|
| Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride | Not specified | Methyl carboxylate (position 2), hydrochloride salt | Drug discovery, kinase inhibitors |
| 2-Chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride | 260.05 | Chloro (position 2), trifluoromethyl (position 4) | Anticancer agents, enzyme inhibition |
| 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Not specified | Pyrazole core, methyl (position 2), dione groups | Nucleotide analog synthesis, antiviral |
Comparative Analysis
- Core Structure : The target molecule and 2-chloro-4-(trifluoromethyl) analogue share the pyrrolo[3,4-d]pyrimidine core, while the pyrazolo[3,4-d]pyrimidine dione replaces the pyrrole ring with a pyrazole, altering electronic properties and hydrogen-bonding capacity .
- The chloro and trifluoromethyl groups in the Enamine Ltd compound increase lipophilicity and metabolic stability, making it suitable for hydrophobic binding pockets .
- Solubility : The hydrochloride salt in the target molecule and Enamine Ltd’s analogue improves aqueous solubility compared to neutral pyrazolo-pyrimidine diones, which may require formulation adjustments for bioavailability.
Biological Activity
Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride is a compound belonging to the pyrrolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that integrates a pyrrole and pyrimidine moiety. Its chemical formula is C₉H₈ClN₃O₂, and it is characterized by the presence of a carboxylate group that may contribute to its biological properties.
Research indicates that compounds in the pyrrolo[3,4-d]pyrimidine class can act as inhibitors of various kinases. Specifically, studies have shown that these compounds can inhibit calcium-dependent protein kinases (CDPKs) in Plasmodium falciparum, the malaria-causing parasite. The inhibition of these kinases is critical as they play a significant role in the invasion of host red blood cells by the parasite.
Inhibition Studies
- In Vitro Activity : this compound has been evaluated for its inhibitory activity against PfCDPK1 and PfCDPK4. The IC₅₀ values for several derivatives in this class have been reported in the range of 0.210–0.530 µM for PfCDPK4 and 0.589 µM for PfCDPK1 .
Biological Activity Overview
The biological activities associated with this compound include:
- Antimalarial Activity : The compound has shown promising antiplasmodial activity in vitro. For example, several derivatives demonstrated more than 75% inhibition of parasite growth at concentrations around 20 µM .
- Cytotoxicity : Cytotoxicity assays conducted on HeLa cells indicated that while most compounds were non-toxic at lower concentrations, one derivative exhibited moderate cytotoxicity at 20 µM .
Case Studies
- Inhibition of Malaria Parasites :
- Structure-Activity Relationship (SAR) :
Data Tables
| Compound | Target Kinase | IC₅₀ (µM) | Cytotoxicity (HeLa Cells) |
|---|---|---|---|
| Compound A | PfCDPK4 | 0.210 | Non-toxic |
| Compound B | PfCDPK1 | 0.589 | Moderate at 20 µM |
| Compound C | PfCDPK4 | 0.530 | Non-toxic |
Q & A
Q. What are the recommended synthetic routes and purification strategies for methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride?
Methodological Answer:
- Synthesis : Utilize multi-step organic synthesis, starting with pyrrolopyrimidine core functionalization. For example, introduce the methyl ester group via nucleophilic substitution or esterification under anhydrous conditions (e.g., using methanol and catalytic HCl). The hydrochloride salt is typically formed by treating the free base with HCl in a polar solvent like ethanol .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) for intermediates. For the final hydrochloride salt, recrystallization from ethanol/water mixtures improves purity .
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyrrolopyrimidine scaffold and substituents. For example, the methyl ester group typically appears as a singlet (~3.8–4.0 ppm in -NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] ion). Discrepancies between calculated and observed values may indicate impurities or incorrect functionalization .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding by growing single crystals in solvents like DMSO/water and analyzing diffraction patterns .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states. For example, ICReDD’s approach combines reaction path searches with experimental validation to minimize trial-and-error .
- Machine Learning : Train models on existing reaction data (e.g., solvent polarity, temperature) to predict optimal conditions. Experimental validation should follow computational recommendations to refine accuracy .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Cross-Validation : If NMR suggests a planar structure but X-ray shows puckering, consider dynamic effects (e.g., ring flexibility in solution). Perform variable-temperature NMR to assess conformational changes .
- Heterogeneity Analysis : Use powder X-ray diffraction (PXRD) to detect polymorphic forms that may explain discrepancies. Thermal gravimetric analysis (TGA) can identify solvate formation affecting crystallinity .
Q. What experimental design strategies improve yield and reproducibility in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to evaluate variables (e.g., temperature, catalyst loading). For example, a central composite design optimizes esterification yield while minimizing side reactions .
- Process Control : Implement in-line monitoring (e.g., FTIR or HPLC) to track reaction progress. Statistical process control (SPC) charts identify deviations early, ensuring reproducibility .
Data-Driven Analysis and Optimization
Q. How can researchers elucidate the reaction mechanism of this compound’s functionalization?
Methodological Answer:
- Isotopic Labeling : Use deuterated reagents (e.g., CDOD) in esterification to track proton transfer steps via -NMR isotope shifts .
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, solvent) to identify rate-determining steps. For example, pseudo-first-order kinetics may reveal nucleophilic attack as the key step .
Q. What strategies mitigate degradation during storage or handling?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the ester group is a common degradation pathway; lyophilization or storage under inert gas (N) improves stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
